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Compound of Interest

Compound Name: (6-Fluoropyridin-3-yl)methanamine

Cat. No.: B151905

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound (6-Fluoropyridin-3-yl)methanamine, a key building block in medicinal chemistry
and drug discovery. This document presents available and predicted spectroscopic data,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS),
along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from NMR, IR, and MS analyses of
(6-Fluoropyridin-3-yl)methanamine.

Table 1: NMR Spectral Data
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Chemical Coupling
Nucleus Solvent Shift (8) Multiplicity Constant (J)  Assignment
[ppm] [Hz]
H CDCls ~8.1 d ~2.5 H-2
H CDCls ~7.7 dd ~85,25 H-4
H CDCls ~6.9 dd ~8.5, 3.0 H-5
H CDCls ~3.9 S - -CH2-
1H CDCIs ~1.6 brs - -NH2
~163 (d, YJCF
13C CDCls d ~240 C-6
= 240)
~148 (d, 3JCF
13C CDCls d ~15 C-2
= 15)
~139 (d, 3JCF
13C CDCls d ~8 C-14
= 8)
~125 (d,
13C CDClIs d ~4 C-3
4JCF = 4)
~109 (d, 2JCF
13C CDCls d ~35 C-5
= 35)
13C CDCls ~45 t - -CHa2-
19F CDCls ~-70 s - -F

Note: The NMR data presented is based on predictive models and analysis of structurally
similar compounds due to the limited availability of experimentally derived spectra in public
literature. Actual experimental values may vary.

Table 2: IR Spectral Data
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Vibrational Mode **Frequency (cm™?) ** Intensity

N-H Stretch 3300-3500 Medium, Broad
C-H Stretch (Aromatic) 3000-3100 Medium

C-H Stretch (Aliphatic) 2850-2960 Medium

C=N Stretch (Pyridine) 1580-1610 Strong

C=C Stretch (Pyridine) 1450-1500 Strong

C-F Stretch 1200-1250 Strong

C-N Stretch 1020-1250 Medium

Table 3: Mass Spectrometry Data

Parameter Value

Molecular Formula CeH7FN:2

Molecular Weight 126.13 g/mol

Exact Mass 126.05932639 Da[1]
Primary Fragmentation lon (Predicted) m/z 109 ([M-NHs]*)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are designed to yield high-quality data for (6-Fluoropyridin-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

» Dissolve approximately 5-10 mg of (6-Fluoropyridin-3-yl)methanamine in 0.6 mL of
deuterated chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer the solution to a 5 mm NMR tube.
. 'H NMR Acquisition:
Spectrometer: 400 MHz or higher field NMR spectrometer.
Pulse Program: Standard single-pulse sequence (zg30).
Acquisition Parameters:
o Spectral Width: -2 to 10 ppm.
o Number of Scans: 16.
o Relaxation Delay (d1): 5 seconds.
o Acquisition Time (aq): 3-4 seconds.

Processing: Apply a Fourier transform with an exponential window function (line broadening
of 0.3 Hz). Phase and baseline correct the spectrum.

. 13C NMR Acaquisition:
Spectrometer: 100 MHz or higher field NMR spectrometer.
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
Acquisition Parameters:
o Spectral Width: 0 to 180 ppm.
o Number of Scans: 1024 or more to achieve adequate signal-to-noise.
o Relaxation Delay (d1): 2 seconds.

Processing: Apply a Fourier transform with an exponential window function (line broadening
of 1-2 Hz). Phase and baseline correct the spectrum.

. 1'F NMR Acquisition:
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Spectrometer: NMR spectrometer with a fluorine probe, operating at a corresponding
frequency (e.g., 376 MHz on a 400 MHz instrument).

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: -50 to -90 ppm.

Number of Scans: 64.

Relaxation Delay (d1): 5 seconds.

Processing: Apply a Fourier transform with an exponential window function. Phase and
baseline correct the spectrum.

Infrared (IR) Spectroscopy

1.

Sample Preparation:

For Attenuated Total Reflectance (ATR-FTIR), place a small drop of the neat liquid sample
directly onto the ATR crystal.

For a KBr pellet, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into
a transparent pellet.

. Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance or Absorbance.

Spectral Range: 4000 to 400 cm—1,

Resolution: 4 cm~1.

Number of Scans: 16-32.

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be
collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1

. Sample Preparation:
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o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

2. Data Acquisition (Electrospray lonization - ESI):
e Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
« lonization Mode: Positive Electrospray lonization (ESI+).

« Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe
pump at a flow rate of 5-10 pL/min.

e Mass Range: m/z 50-500.
» Capillary Voltage: 3-4 kV.
e Source Temperature: 100-150 °C.

o Data Analysis: Determine the exact mass of the molecular ion ([M+H]*) and analyze the
fragmentation pattern in MS/MS experiments to confirm the structure.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (6-Fluoropyridin-3-yl)methanamine.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b151905?utm_src=pdf-body-img
https://www.benchchem.com/product/b151905?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. 1-(6-Fluoropyridin-3-yl)methanamine | C6H7FN2 | CID 21714708 - PubChem
[pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of (6-Fluoropyridin-3-
yl)methanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151905#spectroscopic-data-nmr-ir-ms-for-6-
fluoropyridin-3-yl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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